molecular formula C9H14O B1266257 2-Allylcyclohexanone CAS No. 94-66-6

2-Allylcyclohexanone

Cat. No. B1266257
CAS RN: 94-66-6
M. Wt: 138.21 g/mol
InChI Key: UPGHEUSRLZSXAE-UHFFFAOYSA-N
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Patent
US09012391B2

Procedure details

A solution of cyclohexanone (98.1 g, 1 mol), allyl alcohol (127.8 g, 2.2 mol), dimethoxypropane (114.6 g, 1.1 mol), and PTSA.H2O (0.1 g, 0.5 mmol) in toluene (0.51) was heated at reflux in a flask equipped with a microdistillation column (30×2.5 cm, filled with Raschig rings). After collecting the fractions distilling at 25-60° C. and 60-110° C., the residue (120 g) was distilled using a 10 cm-Vigreux-column (0.07-0.06 mbar, head temperature: 57° C.) giving 2-allylcyclohexanone (99.1 g, 72%).
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
127.8 g
Type
reactant
Reaction Step One
Quantity
114.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](O)[CH:9]=[CH2:10].COC(OC)(C)C>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>[CH2:10]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH:9]=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
98.1 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
127.8 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
114.6 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a microdistillation column (30×2.5 cm, filled with Raschig rings)
CUSTOM
Type
CUSTOM
Details
After collecting the fractions
DISTILLATION
Type
DISTILLATION
Details
distilling at 25-60° C. and 60-110° C.
DISTILLATION
Type
DISTILLATION
Details
the residue (120 g) was distilled
CUSTOM
Type
CUSTOM
Details
a 10 cm-Vigreux-column (0.07-0.06 mbar, head temperature: 57° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 99.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.